REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([NH2:5])=[NH:4].Cl.[Br:7][C:8]1[CH:9]=[C:10]2NC(=O)O[C:12](=[O:13])[C:11]2=[CH:18][CH:19]=1.[O-]CC.[Na+].O>CN(C=O)C>[Br:7][C:8]1[CH:9]=[C:10]2[C:11]([C:12](=[O:13])[NH:4][C:3]([O:2][CH3:1])=[N:5]2)=[CH:18][CH:19]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
1.256 g
|
Type
|
reactant
|
Smiles
|
COC(=N)N.Cl
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(C(=O)OC(N2)=O)=CC1
|
Name
|
|
Quantity
|
1.476 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resulting solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(NC(=NC2=C1)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 10.08 mmol | |
AMOUNT: MASS | 2.57 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |